N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core modified with a 7-oxo group, a 2-thioxo moiety, and an o-tolyl substituent at position 2. The acetamide side chain includes a 4-fluorophenyl group connected via a thioether linkage. Its molecular formula is C₂₁H₁₈FN₄O₂S₃ (molecular weight: 470.6) .
Properties
CAS No. |
1021215-54-2 |
|---|---|
Molecular Formula |
C20H15FN4O2S3 |
Molecular Weight |
458.54 |
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S3/c1-11-4-2-3-5-14(11)25-17-16(30-20(25)28)18(27)24-19(23-17)29-10-15(26)22-13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VYZQIAFINSBCNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with a unique structural configuration that suggests significant potential for various biological activities. The compound features a thiazolo[4,5-d]pyrimidine core fused with a thioxo group and an acetamide moiety. This article aims to explore the biological activity of this compound, its synthesis, and its potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Thiazolo[4,5-d]pyrimidine Core : This core structure is known for its diverse pharmacological properties.
- Thioxo and Acetamide Functionalities : These groups contribute to the compound's reactivity and potential biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds within this structural class possess significant antibacterial properties. The presence of halogen substitutions (e.g., fluorine) is often correlated with enhanced antimicrobial efficacy due to increased lipophilicity and improved interaction with bacterial membranes.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.
- Antitubercular Effects : Some derivatives have shown promise in targeting Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazolo-pyrimidine core.
- Introduction of the thioxo group.
- Functionalization with the acetamide moiety.
Each step must be optimized for yield and purity to ensure the biological activity of the final product.
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound:
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress : Increased production of reactive oxygen species (ROS) can lead to cell death in pathogens and cancer cells.
Comparison with Similar Compounds
Property and Activity Comparison
Table 1. Key Parameters of Selected Analogues
Table 2. Substituent Effects on Properties
Research Findings and Implications
- Electronic vs. Structural Similarity : While the target compound shares electronic features with N-(4-chlorophenyl) analogues (), structural differences in the core (pyrimidine vs. pyridazine) lead to divergent biological activities .
- Synthetic Efficiency : Microwave-assisted methods () could optimize the target compound’s synthesis, reducing reaction times compared to conventional alkylation () .
- Thermal Stability: High melting points in quinazolinones () suggest superior thermal stability over thiazolo[4,5-d]pyrimidines, which may influence formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
